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Cat. No.: B2643913 Get Quote

A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data used for the characterization

of a novel isochromene derivative, 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-

4,9,10-triol, isolated from the pathogenic fungus Cylindrocarpon destructans. This document is

intended for researchers, scientists, and professionals in the field of natural product chemistry

and drug development, offering a detailed overview of the experimental protocols and data

interpretation integral to its structure elucidation.

High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry is a critical technique for determining the elemental

composition of a molecule by providing a highly accurate mass measurement. For the title

compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was

employed.

Table 1: HRMS Data for 6,8-dimethoxy-3-methyl-3,4-dihydrobenzoisochromene-4,9,10-triol
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Parameter Value

Ionization Mode Positive

Measured m/z [M+H]⁺ 307.1140

Calculated m/z for C₁₆H₁₉O₆ 307.1136

The close agreement between the measured and calculated mass provides strong evidence for

the molecular formula C₁₆H₁₈O₆[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation

for organic molecules, providing detailed information about the carbon-hydrogen framework.

The complete ¹H and ¹³C NMR assignments for 6,8-dimethoxy-3-methyl-3,4-

dihydrobenzoisochromene-4,9,10-triol are presented below.

Table 2: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆)
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Position ¹³C (δc, mult.) ¹H (δн, mult., J in Hz)

3 75.2 (CH) 4.21 (m)

4 70.8 (CH) 4.89 (d, 2.5)

4a 138.1 (C)

5 98.9 (CH) 6.35 (d, 1.5)

6 162.5 (C)

7 96.3 (CH) 6.48 (d, 1.5)

8 160.1 (C)

8a 105.8 (C)

9 145.2 (C)

10 148.9 (C)

10a 112.7 (C)

11 (CH₃) 20.1 (CH₃) 1.15 (d, 6.5)

6-OCH₃ 55.8 (CH₃) 3.82 (s)

8-OCH₃ 56.1 (CH₃) 3.78 (s)

Data sourced from a study on new cytotoxic metabolites from Cylindrocarpon destructans[1].

Experimental Protocols
The following sections detail the methodologies employed for the isolation and characterization

of the title compound.

3.1. Fungal Strain and Fermentation

The producing organism, Cylindrocarpon destructans, was isolated from the plant Meconopsis

grandis. The fungus was cultured on a suitable growth medium to encourage the production of

secondary metabolites. Large-scale fermentation was carried out in a liquid broth, followed by

incubation under controlled conditions to achieve optimal growth and metabolite production.
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3.2. Extraction and Isolation

The fungal culture, including both the mycelium and the broth, was extracted with an organic

solvent such as ethyl acetate. The resulting crude extract was then subjected to a series of

chromatographic techniques to separate the individual components. This multi-step process

typically involves:

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid

chromatography (VLC) or a similar technique to yield fractions of decreasing polarity.

Column Chromatography: The fractions of interest are then further purified using column

chromatography over silica gel or other stationary phases.

Preparative HPLC: Final purification of the isolated compounds is often achieved using

preparative High-Performance Liquid Chromatography (HPLC) to yield the pure metabolite.

3.3. Spectroscopic Analysis

The structure of the purified compound was elucidated using a combination of spectroscopic

methods:

NMR Spectroscopy: ¹H, ¹³C, and various 2D NMR experiments (such as COSY, HSQC, and

HMBC) were recorded on a high-field NMR spectrometer. Chemical shifts (δ) are reported in

parts per million (ppm) and referenced to the residual solvent signals.

Mass Spectrometry: High-resolution mass spectra were acquired on an ESI-TOF

(Electrospray Ionization Time-of-Flight) mass spectrometer to determine the accurate mass

and elemental composition.

Visualization of Methodologies
4.1. General Experimental Workflow

The following diagram illustrates the general workflow from fungal culture to the

characterization of the pure compound.
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Figure 1: General workflow for the isolation and characterization of natural products.

4.2. Logic of Spectroscopic Data Interpretation
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The process of elucidating the chemical structure from the spectroscopic data follows a logical

progression, as depicted below.
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Figure 2: Logical flow for structure elucidation using spectroscopic data.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2643913?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2643913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

